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An In-depth Technical Guide on the Thermochemical Properties of 2-
[(Ethylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated
thermochemical properties of 2-[(Ethylamino)methyl]phenol (CAS No: 108206-05-9). Due to
a scarcity of direct experimental data for this specific compound in publicly accessible literature,
this document leverages data from analogous compounds, such as phenol and other
substituted phenols, to project its likely thermochemical behavior. Detailed experimental
protocols for determining key thermochemical parameters are provided to guide future
research. This guide is intended to be a valuable resource for scientists and researchers in
drug development and materials science who require a thorough understanding of the
energetic and thermal stability characteristics of this molecule.

Introduction

2-[(Ethylamino)methyl]phenol is a substituted phenol derivative with potential applications in
medicinal chemistry and materials science. A fundamental understanding of its thermochemical
properties is crucial for predicting its stability, reactivity, and behavior in various processes,
including synthesis, purification, formulation, and storage. Thermochemical data, such as
enthalpy of formation, heat capacity, and vapor pressure, are essential for process safety
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assessments, reaction optimization, and the development of stable pharmaceutical dosage
forms. This guide summarizes the currently available data, provides estimated properties
based on related structures, and outlines the standard experimental methodologies for their
precise measurement.

Physicochemical and Predicted Properties of 2-
[(Ethylamino)methyl]phenol

Direct experimental thermochemical data for 2-[(Ethylamino)methyl]phenol is not readily
available in the peer-reviewed literature. However, some basic physicochemical properties
have been reported or predicted, which are summarized in the table below.

Property Value Source
Molecular Formula CoH13NO [1]
Molecular Weight 151.21 g/mol [1]
CAS Number 108206-05-9 [2]
Boiling Point (Predicted) 246.0 £ 15.0 °C [2]
Density (Predicted) 1.035 + 0.06 g/cm3 [2]
pKa (Predicted) 9.25+0.30 [2]

Anticipated Thermochemical Properties and
Analogs

Based on its chemical structure—a phenol ring substituted with an ethylaminomethyl group—
the thermochemical properties of 2-[(Ethylamino)methyl]phenol are expected to be
influenced by the phenolic hydroxyl group, the secondary amine, and the aromatic ring. Data
from phenol and other substituted phenols can provide valuable insights.
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Thermochemical Property

Analog Compound Data
(Phenol, CeHsOH)

Expected Influence of
Substituents on 2-
[(Ethylamino)methyl]phen
ol

Standard Enthalpy of

Formation (Solid)

-162.17 + 0.68 kJ/mol

The ethylaminomethyl group is
expected to make the enthalpy
of formation more negative
(more stable) compared to
phenol due to the contributions
of the additional C-C, C-N, C-
H, and N-H bonds.

Standard Enthalpy of
Combustion (Solid)

-3053.4 £ 0.7 kJd/mol

(calculated from AfH®)

The higher carbon and
hydrogen content will result in
a significantly more exothermic
enthalpy of combustion

compared to phenol.

Heat Capacity (Solid)

~127 J/(mol-K) at 298.15 K

The larger and more complex
structure of 2-
[(Ethylamino)methyl]phenol will
lead to a higher molar heat

capacity.

Enthalpy of Fusion

11.3 kJ/mol

Intermolecular hydrogen
bonding (from both OH and NH
groups) will likely result in a
relatively high enthalpy of

fusion.

Vapor Pressure

~0.04 kPa at 25 °C

The presence of the polar
ethylaminomethyl group and
the potential for intramolecular
hydrogen bonding may lead to
a lower vapor pressure

compared to phenol.
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Experimental Protocols for Thermochemical
Characterization

To obtain accurate thermochemical data for 2-[(Ethylamino)methyl]phenol, the following

experimental techniques are recommended.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is a critical parameter representing the energy change

when a compound is formed from its constituent elements in their standard states. It is typically

determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.[3]

[4115]

Methodology:

Sample Preparation: A pellet of the high-purity solid sample (mass determined with high
precision) is placed in a crucible inside a calorimetric bomb. A fuse is attached to the sample.

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm. A small, known amount of water is added to the bomb to ensure that all water formed
during combustion is in the liquid state.

Calorimetry: The bomb is placed in a calorimeter filled with a known mass of water. The
system is allowed to reach thermal equilibrium.

Combustion: The sample is ignited by passing an electric current through the fuse. The
temperature change of the calorimeter is recorded with high precision.

Analysis: The bomb contents are analyzed for nitric acid (from the nitrogen in the sample)
and unburnt carbon.

Calculation: The heat of combustion is calculated from the temperature rise, the heat
capacity of the calorimeter system (determined by calibrating with a standard like benzoic
acid), and corrections for the fuse ignition, and the formation of nitric acid.[3][5] The standard
enthalpy of formation is then derived using Hess's law.
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Workflow for Determining Enthalpy of Formation
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Caption: Workflow for Determining Enthalpy of Formation.
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Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat
capacity, melting point, and enthalpy of fusion.[6][7][8] It measures the difference in heat flow
between a sample and a reference as a function of temperature.

Methodology:

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is
hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

o DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature
is ramped at a controlled linear rate (e.g., 10 °C/min) over the desired temperature range.

o Data Acquisition: The instrument records the differential heat flow required to maintain the
sample and reference at the same temperature.

o Data Analysis:

o Heat Capacity: The heat capacity is calculated from the heat flow signal in a region with no
thermal events.

o Melting Point and Enthalpy of Fusion: The endothermic peak corresponding to melting
provides the melting temperature (peak onset or maximum) and the enthalpy of fusion
(integrated peak area).[6][9]
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DSC Experimental Workflow
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Caption: DSC Experimental Workflow.
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Knudsen Effusion Method for Vapor Pressure

The Knudsen effusion method is a technique for determining the vapor pressure of low-volatility
solids.[10][11][12] It involves measuring the rate of mass loss of a substance effusing through a
small orifice into a vacuum.

Methodology:

o Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with
a precisely machined orifice of known area.

o Experiment Setup: The cell is placed in a high-vacuum chamber and heated to a constant,
known temperature.

e Mass Loss Measurement: The rate of mass loss of the sample is measured over time using
a sensitive microbalance.

o Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) *
(1/A) * sgrt(2ntRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the gas
constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[13]

» Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the
enthalpy of sublimation can be determined from the slope of a In(P) vs. 1/T plot (the
Clausius-Clapeyron equation).[10]
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Knudsen Effusion Workflow
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Caption: Knudsen Effusion Workflow.
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Conclusion

While direct experimental thermochemical data for 2-[(Ethylamino)methyl]phenol are
currently lacking, this guide provides a framework for understanding its likely properties based
on established chemical principles and data from analogous compounds. The detailed
experimental protocols for combustion calorimetry, differential scanning calorimetry, and the
Knudsen effusion method offer a clear path for researchers to obtain the precise data needed
for process development, safety analysis, and formulation in the pharmaceutical and chemical
industries. The generation of such data would be a valuable contribution to the broader
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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